NAV-2729

Cancer Biology Cell Signaling GTPase

Procure NAV-2729 for specialized ARF6/BRAG2 pathway studies. Differentiated by its polypharmacology, this tool exhibits unique PH-domain binding and potent BRAG2 inhibition not recapitulated by pan-ArfGEF compounds. Validated in uveal melanoma and vascular integrity models, it is essential for deconvoluting complex GTPase signaling where high selectivity is required.

Molecular Formula C25H17ClN4O3
Molecular Weight 456.9 g/mol
CAS No. 419547-11-8
Cat. No. B1224781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAV-2729
CAS419547-11-8
Synonyms2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo(1,5-a)pyrimidin-7(4H)-one
3-(4-chlorophenyl)-5-(4-nitrophenyl)-2-(phenylmethyl)pyrazolo(1,5-a)pyrimidin-7(4H)-one
NAV-2729
NAV2729
Molecular FormulaC25H17ClN4O3
Molecular Weight456.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl
InChIInChI=1S/C25H17ClN4O3/c26-19-10-6-18(7-11-19)24-22(14-16-4-2-1-3-5-16)28-29-23(31)15-21(27-25(24)29)17-8-12-20(13-9-17)30(32)33/h1-13,15,28H,14H2
InChIKeyWHYGBVWGARJOCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NAV-2729 (CAS 419547-11-8): An ARF6 GTPase Inhibitor with Defined Selectivity and In Vivo Activity for Cancer and Inflammation Research


NAV-2729 (Grassofermata) is a pyrazolopyrimidine derivative that functions as an allosteric, non-nucleotide-competitive, and reversible inhibitor of the small GTPase ARF6 [1]. Initially characterized as a selective ARF6 inhibitor with an IC50 of 1.0 μM , it also exhibits inhibitory activity toward ARF1 and a range of ARF guanine nucleotide exchange factors (ArfGEFs), with the strongest effects observed against BRAG2 [2]. The compound has demonstrated significant in vivo efficacy in reducing tumorigenesis in orthotopic xenograft models of uveal melanoma and in preserving vascular integrity in a mouse model of burn sepsis [3].

Why NAV-2729 Cannot Be Substituted by Other ARF6 or ArfGEF Inhibitors for Specific Research Applications


NAV-2729 possesses a unique inhibitory profile that distinguishes it from other ARF6 and ArfGEF inhibitors. Unlike the pan-ArfGEF inhibitor M-COPA [1] or the cytohesin-specific inhibitor SecinH3 [2], NAV-2729 exhibits a distinct spectrum of activity against a family of ArfGEFs, with particularly strong inhibition of BRAG2 [1]. Furthermore, recent evidence indicates that its mechanism is more complex than initially thought, involving binding to PH domains of proteins like ASAP1, which is not a feature of other ARF6 inhibitors [3]. This complex target profile, which includes 48 other potential targets [3], means that substituting NAV-2729 with a more selective or pan-selective compound will not recapitulate its full range of biological effects, making it an essential tool for specific pathway dissection and for validating findings where its unique polypharmacology is crucial.

Quantitative Differentiation of NAV-2729 Against Key Comparators in Biochemical and Cellular Assays


Differential Inhibition of ARF6 vs. Other ARF Family GTPases

NAV-2729 exhibits selectivity for ARF6 over other ARF family members and small GTPases. While it inhibits ARF6 with an IC50 of 1.0 μM , it shows no inhibitory effect on other human ARF family members or small GTPases such as RhoA, Rac1, H-Ras, and Cdc42 at concentrations up to 50 μM . This selectivity profile is crucial for experiments aiming to dissect ARF6-specific functions without confounding off-target effects on related GTPases.

Cancer Biology Cell Signaling GTPase

Comparative Inhibition of ArfGEFs: Distinct Profile vs. M-COPA, Brefeldin A, and SecinH3

A family-wide analysis compared NAV-2729 to three other ArfGEF inhibitors (Brefeldin A, SecinH3, M-COPA) against six ArfGEFs. NAV-2729 was found to inhibit all tested GEFs, with the strongest effects against BRAG2 and Arf1 [1]. This contrasts with M-COPA, a potent pan-ArfGEF inhibitor, and SecinH3, a cytohesin-specific inhibitor. Specifically, NAV-2729 inhibited BRAG2Sec7PH-stimulated Δ13Arf6 activity by 25% at 25 μM and showed 64% inhibition of BRAG2-dependent Δ17Arf1 activity at 25 μM, compared to only 20% inhibition of ARNO-dependent Δ17Arf1 activity at the same concentration [2].

Membrane Trafficking Enzymology Drug Discovery

In Vivo Efficacy in Uveal Melanoma: Reduction in Tumorigenesis and Anchorage-Independent Growth

NAV-2729 significantly reduces uveal melanoma cell proliferation and tumorigenesis in vivo. In an orthotopic xenograft mouse model of uveal melanoma, systemic treatment with NAV-2729 at 30 mg/kg/day (i.p.) interfered with tumorigenesis and tumor growth [1]. In vitro, treatment with 10 μM NAV-2729 effectively inhibited anchorage-independent colony growth of Mel92.1 and Mel202 melanoma cells [2]. These effects are linked to the inhibition of downstream signaling pathways of oncogenic GNAQ, including PLC/PKC, Rho/Rac, YAP, and β-catenin .

Oncology Preclinical Models Uveal Melanoma

Complex Target Profile: Binding to PH Domain of ASAP1 and Inhibition of ArfGAPs

Recent studies reveal a more complex target profile for NAV-2729 beyond ARF6. It binds to the PH domain of the ArfGAP ASAP1 and alters its cellular distribution [1]. Furthermore, NAV-2729 was found to inhibit both Arf exchange factors and Arf GTPase-activating proteins (GAPs) [1]. This contrasts with its original characterization as a specific ARF6 inhibitor and explains why ARF6 knockdown does not fully recapitulate its cellular effects [1]. Screens identified 48 other potential targets, positioning NAV-2729 as a model PH domain-binding inhibitor [1].

Chemical Biology Target Identification Polypharmacology

Preservation of Vascular Integrity in Burn Sepsis-Induced Lung Injury

In a mouse model of burn sepsis, treatment with NAV-2729 (administered intraperitoneally) attenuated lung injury and promoted survival [1]. Mechanistically, NAV-2729 preserved VE-cadherin expression in endothelial cell adherent junctions and limited vascular hyperpermeability in lung tissues [1]. This in vivo efficacy in a non-cancer model demonstrates the compound's utility in investigating ARF6's role in vascular integrity and inflammation.

Inflammation Vascular Biology Sepsis

Optimal Application Scenarios for NAV-2729 Based on Validated Quantitative Evidence


Dissecting ARF6-Specific Signaling in Uveal Melanoma Models

NAV-2729 is the primary tool for studies investigating the role of ARF6 in oncogenic GNAQ signaling, as evidenced by its ability to inhibit ARF6 activation in uveal melanoma cells (Mel92.1, Mel202) at 10 μM and reduce tumorigenesis in orthotopic xenografts at 30 mg/kg/day i.p. [1]. Its selectivity for ARF6 over other GTPases (>50-fold) ensures that observed effects are attributable to ARF6 inhibition rather than off-target GTPase activity . This makes it ideal for validating ARF6 as a therapeutic target and for screening downstream effectors of the GNAQ-ARF6 pathway.

Investigating ARF6-Dependent Vascular Permeability and Endothelial Barrier Function

For researchers studying vascular biology, NAV-2729 is validated to preserve endothelial barrier integrity in vivo. In a burn sepsis model, NAV-2729 treatment limited vascular hyperpermeability and preserved VE-cadherin expression in lung tissues [2]. This application leverages NAV-2729's ability to inhibit ARF6-mediated processes affecting endothelial cell adhesion and permeability, providing a tool to study mechanisms of vascular leakage and potential therapeutic interventions for conditions like acute lung injury or diabetic retinopathy.

Exploring the Complex Polypharmacology of a PH Domain-Binding Inhibitor

Recent evidence identifying NAV-2729 as an inhibitor of ArfGEFs, ArfGAPs, and a PH domain-binding molecule [3] positions it as a unique tool for studying polypharmacology. Researchers aiming to understand how a single compound can modulate multiple aspects of ADP-ribosylation factor biology—from exchange factors to GAPs and scaffolding proteins like ASAP1—will find NAV-2729 invaluable. This scenario is particularly relevant for chemical biology studies focused on target deconvolution and understanding the cellular consequences of multi-target engagement.

Validating BRAG2 as a Therapeutic Target in Cancer and Other Diseases

Given its strongest inhibitory effect against the ArfGEF BRAG2 among all tested GEFs (64% inhibition of BRAG2-dependent ARF1 activity at 25 μM) [4], NAV-2729 serves as a critical tool for validating BRAG2's role in disease models. For researchers investigating BRAG2's involvement in cancer cell migration, invasion, or other pathological processes, NAV-2729 provides a means to pharmacologically inhibit BRAG2 activity in cellular and in vivo contexts, complementing genetic knockdown approaches.

Quote Request

Request a Quote for NAV-2729

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.